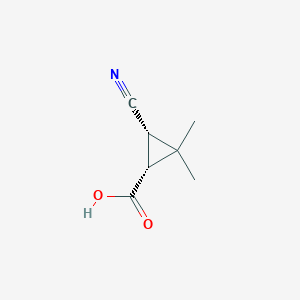

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

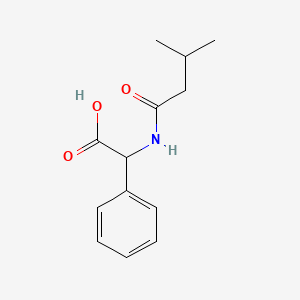

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, also known as CDC, is a cyclopropane-containing amino acid that has gained attention in recent years due to its potential applications in drug discovery and chemical biology. CDC is a chiral molecule that exists in two enantiomeric forms, (1R,3S)-CDC and (1S,3R)-CDC.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including cyclopropane carboxylic acids, are used as precursors for various industrial chemicals. However, they can inhibit microbial growth at concentrations below desired yields. This is crucial in the context of fermentative production using microbes like E. coli and S. cerevisiae. Strategies to increase microbial robustness against such inhibition involve understanding the key effects on cell membranes and internal pH, and engineering appropriate exporters and metabolic pathways for tolerance (Jarboe et al., 2013).

Enzyme Reactions with Cyclopropanoid Diagnostic Probes

Cyclopropanoid radical/cation diagnostic probes, including cyclopropane derivatives, are used to trace O-atom incorporation during catalysis by enzymes. This method, involving 18O2 and 18OH2, has helped understand the reactions of diiron enzymes and cytochrome P450 with substrates like norcarane and dimethylcyclopropane. These studies help elucidate mechanistic pathways and product formation in enzymatic reactions (Moe & Fox, 2005).

Neurotoxicity of Pyrethroids

Cyclopropane carboxylic acids are part of the structure of pyrethroids, synthetic derivatives of natural pyrethrins, which are used in pest control and may pose risks of neurotoxicity. Understanding the molecular mechanism of pyrethroid neurotoxicity, specifically their interaction with voltage-sensitive sodium channels, is crucial for assessing their safety and environmental impact (Ahmed & Athar, 2023).

Reactive Extraction of Carboxylic Acids

Reactive extraction using organic solvents or supercritical fluids is an efficient method for separating carboxylic acids from aqueous solutions. This process is particularly important for the recovery of carboxylic acids like cyclopropane carboxylic acids from industrial streams. Supercritical CO2, for example, is recommended due to its environmentally friendly and non-toxic properties, offering higher yields and simplicity compared to other methods (Djas & Henczka, 2018).

Intramolecular Reactions of Diazocarbonyl Compounds

Diazocarbonyl compounds, including those derived from cyclopropane carboxylic acids, undergo intramolecular cyclization to form cyclopropanes. This reaction is significant for the synthesis of natural products and complex polycyclic systems. Understanding the intramolecular reactions of α-diazocarbonyl compounds has wide applications in synthetic organic chemistry, allowing for efficient and economical syntheses (Burke & Grieco, 1980).

properties

IUPAC Name |

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWCRIBGDUFUKB-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)

![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)

![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)